5-Amino-2-(trifluoromethyl)benzaldehyde

Description

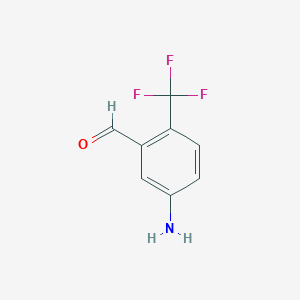

5-Amino-2-(trifluoromethyl)benzaldehyde is an aromatic compound featuring a benzaldehyde core substituted with an amino group (-NH₂) at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The aldehyde group (-CHO) enhances reactivity in condensation and nucleophilic addition reactions, while the electron-withdrawing -CF₃ group influences solubility and stability.

Below, we compare it to four related compounds from authoritative sources.

Properties

Molecular Formula |

C8H6F3NO |

|---|---|

Molecular Weight |

189.13 g/mol |

IUPAC Name |

5-amino-2-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-4H,12H2 |

InChI Key |

XAYIKMUAVMFOOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) and subsequent functional group transformations. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Formation of 5-Amino-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 5-Amino-2-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-2-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .

Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and agrochemicals, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

5-Amino-2-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₅F₃N₂

- CAS RN : 106877-33-2

- Key Features :

- Replaces the benzaldehyde core with a pyridine ring.

- Lacks the aldehyde group, reducing reactivity in condensation reactions.

- Purity: >95.0% (GC), with pricing tiers for 1g (JPY 7,500) and 5g (JPY 25,000).

- Applications : Used as a precursor in heterocyclic chemistry and catalysis.

5-Amino-2-cyanobenzotrifluoride (4-Cyano-3-(trifluoromethyl)aniline)

5-Amino-2-(4-chlorophenyl)-4-(trifluoromethyl)thiazole

5-Amino-2-(trifluoromethyl)benzimidazole

- Molecular Formula : C₈H₆F₃N₃

- CAS RN: Not explicitly listed, but synonyms include 2-trifluoromethyl-1H-benzimidazol-5-amine .

- Key Features :

- Benzimidazole core with -CF₃ and -NH₂ substituents.

- Applications: Used in medicinal chemistry for kinase inhibition and anticancer research.

Comparative Analysis Table

Key Research Findings and Trends

- Reactivity: The aldehyde group in this compound distinguishes it from analogs with -CN () or heterocycles (), enabling unique reactivity in Schiff base formation or cross-coupling reactions.

- Bioactivity : Benzimidazole and thiazole derivatives () show enhanced bioactivity due to heterocyclic cores, whereas the pyridine analog () is more suited for catalytic applications.

- Stability : The -CF₃ group improves thermal and oxidative stability across all compounds, critical for industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.